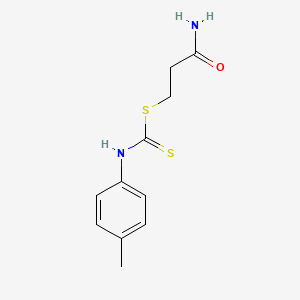![molecular formula C17H15ClN2O2 B5850072 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CP-690,550, is a synthetic small molecule that belongs to the family of Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK family of enzymes and are used to treat a variety of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of JAK3, which is involved in the development and function of immune cells.
作用机制
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of immune cells. By blocking JAK3, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide prevents the activation and proliferation of immune cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide also reduces the number of activated T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and autoimmune diseases. However, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other JAK family members.
未来方向
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide. One area of interest is the development of more potent and selective JAK3 inhibitors, which could have improved efficacy and fewer off-target effects. Another area of research is the investigation of the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide in treating autoimmune diseases. Additionally, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide could be used in combination with other drugs to improve its therapeutic effects and reduce the risk of drug resistance.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involves several steps, starting from the reaction of 3-methyl-4-chlorophenol with 4-(cyanomethyl)phenylacetic acid, followed by the addition of thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-oxo-1-imidazolidinyl)ethylamine to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been extensively studied for its potential therapeutic use in autoimmune diseases. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. Clinical trials have also demonstrated the efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide in treating rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-15(6-7-16(12)18)22-11-17(21)20-14-4-2-13(3-5-14)8-9-19/h2-7,10H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLOESIFMQNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)

![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
